3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
The compound 3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (hereafter referred to as Compound X) is a heterocyclic molecule featuring a chromen-4-one core substituted with a benzo[d]thiazole moiety at position 3, methyl groups at positions 2 and 8, and a morpholine-4-carboxylate ester at position 5. Its structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial and anti-inflammatory properties .
The morpholine carboxylate ester enhances solubility and bioavailability, while the methyl substituents may influence steric and electronic interactions with biological targets.
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-13-17(30-23(27)25-9-11-28-12-10-25)8-7-15-20(26)19(14(2)29-21(13)15)22-24-16-5-3-4-6-18(16)31-22/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZMFSGTOGJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C)OC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Group Analysis
Compound X shares structural similarities with several chromenone and benzothiazole derivatives (Table 1). Key comparisons include:
Table 1: Structural Comparison of Compound X with Analogs
*Calculated based on structural formula.
Key Observations:
- Replacing the benzo[d]thiazol-2-yl group with smaller heterocycles (e.g., 4-methylthiazol-2-yl) reduces steric bulk but may diminish antimicrobial activity, as benzothiazole derivatives in show potent activity against S. aureus .
- Morpholine Carboxylate Role: All analogs with this group exhibit improved solubility in polar solvents compared to non-esterified derivatives (e.g., oxadiazinane-thiones in ) .
Physicochemical Properties
- Molecular Weight : Compound X (~443.5 g/mol) lies within the acceptable range for drug-like molecules (typically <500 g/mol), though it is heavier than simpler analogs (e.g., ~383.4 g/mol for the 2-methoxyphenyl derivative) .
- Solubility : The morpholine carboxylate likely improves aqueous solubility, but the methyl groups and benzothiazole moiety may counterbalance this by increasing hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
